REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([I:16])=[C:4]([C:13]([Cl:15])=[O:14])[C:5]([I:12])=[C:6]([C:10]=1[I:11])[C:7]([Cl:9])=[O:8].[C:17](Cl)(=[O:19])[CH3:18]>CN(C)C(=O)C>[C:17]([NH:1][C:2]1[C:10]([I:11])=[C:6]([C:7]([Cl:9])=[O:8])[C:5]([I:12])=[C:4]([C:3]=1[I:16])[C:13]([Cl:15])=[O:14])(=[O:19])[CH3:18]
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Name
|
|
Quantity
|
190 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=C(C(=O)Cl)C1I)I)C(=O)Cl)I
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Name
|
|
Quantity
|
68 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)Cl
|
Name
|
|
Quantity
|
475 mL
|
Type
|
solvent
|
Smiles
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CN(C(C)=O)C
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Type
|
CUSTOM
|
Details
|
the solution is stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°-3° C
|
Type
|
CUSTOM
|
Details
|
the temperature between 0° C. and 3° C
|
Type
|
CUSTOM
|
Details
|
The ice bath is removed
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Type
|
STIRRING
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Details
|
the solution is stirred overnight at room temperature (20°-25° C.)
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
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Details
|
An additional charge of acetyl chloride (8.5 g, 0.11 g-mole)
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
the mixture is stirred overnight (23 hours)
|
Duration
|
23 h
|
Type
|
CUSTOM
|
Details
|
precipitates during this time
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 0°-5° C.
|
Type
|
FILTRATION
|
Details
|
filtered while cold
|
Type
|
WASH
|
Details
|
After rinsing with three 100-ml portions of hexane on the funnel
|
Type
|
STIRRING
|
Details
|
the solution is stirred with three 200-ml portions of cold hexane for 10 minutes each time
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum desiccator (183 g, 90% yield)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NC=1C(=C(C(=C(C(=O)Cl)C1I)I)C(=O)Cl)I
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |